3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine
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Overview
Description
3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 2-position, and a 4-methoxyphenyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of reduced derivatives.
Scientific Research Applications
3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methoxy-5-(4-methoxyphenyl)pyridine
- 3-Chloro-2-methoxy-4-(4-methoxyphenyl)pyridine
- 3-Chloro-2-methoxy-5-(3-methoxyphenyl)pyridine
Uniqueness
3-Chloro-2-methoxy-5-(4-methoxyphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to its analogs. The presence of both chloro and methoxy groups at specific positions can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-chloro-2-methoxy-5-(4-methoxyphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-5-3-9(4-6-11)10-7-12(14)13(17-2)15-8-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMPAFRJLIEIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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